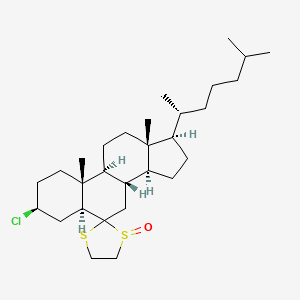

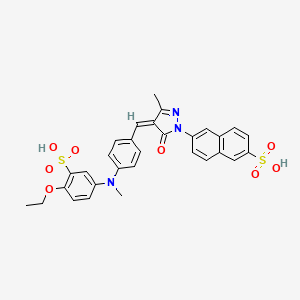

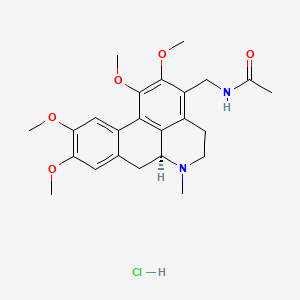

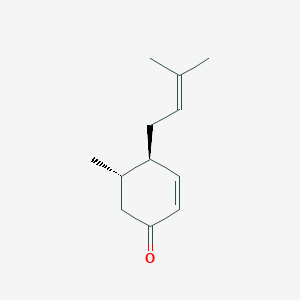

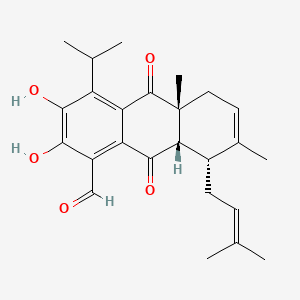

2,3-Dihydroxy-7,10a-dimethyl-8-(3-methylbut-2-en-1-yl)-9,10-dioxo-4-(propan-2-yl)-5,8,8a,9,10,10a-hexahydroanthracene-1-carbaldehyde

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Heliocide H1 is a naturally occurring terpenoid compound found in cotton plants (Gossypium spp.). Heliocide H1 is specifically noted for its role in the plant’s defense mechanisms against insect herbivory .

Métodos De Preparación

Heliocide H1 is primarily extracted from cotton plants. The concentration of heliocide H1 can vary depending on the growth conditions of the plant. For instance, plants grown in phytotron conditions tend to produce higher levels of heliocide H1 compared to those grown in greenhouses . The extraction process typically involves mechanical wounding of the plant and application of caterpillar regurgitant to induce the production of defense metabolites, including heliocide H1 .

Análisis De Reacciones Químicas

Heliocide H1 undergoes various chemical reactions, including oxidation and reduction. It is a hydroxyanthraquinone, which means it contains hydroxyl groups and quinone structures that can participate in redox reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Heliocide H1 has several scientific research applications, particularly in the fields of chemistry, biology, and agriculture. In chemistry, it is studied for its unique chemical structure and reactivity. In biology, it is investigated for its role in plant defense mechanisms and its potential use as a natural insecticide . In agriculture, heliocide H1 is of interest for developing pest-resistant cotton varieties .

Mecanismo De Acción

The mechanism of action of heliocide H1 involves its toxicity to herbivorous insects. When the plant is damaged, heliocide H1 is produced and acts as a deterrent to herbivores by reducing their performance and survival rates . The compound targets the digestive systems of the insects, leading to reduced feeding and growth .

Comparación Con Compuestos Similares

Heliocide H1 is similar to other gossypol-like terpenoids found in cotton plants, such as gossypol, hemigossypolone, and other heliocides (H2, H3, and H4) . heliocide H1 is unique in its specific structure and the particular role it plays in the plant’s defense system . Unlike gossypol, which is toxic to both herbivores and non-ruminant animals, heliocide H1 is primarily targeted towards insect herbivores .

Propiedades

Número CAS |

65024-84-2 |

|---|---|

Fórmula molecular |

C25H30O5 |

Peso molecular |

410.5 g/mol |

Nombre IUPAC |

(8R,8aS,10aR)-2,3-dihydroxy-7,10a-dimethyl-8-(3-methylbut-2-enyl)-9,10-dioxo-4-propan-2-yl-8,8a-dihydro-5H-anthracene-1-carbaldehyde |

InChI |

InChI=1S/C25H30O5/c1-12(2)7-8-15-14(5)9-10-25(6)20(15)22(28)18-16(11-26)21(27)23(29)17(13(3)4)19(18)24(25)30/h7,9,11,13,15,20,27,29H,8,10H2,1-6H3/t15-,20+,25+/m0/s1 |

Clave InChI |

FMJIKKXSIVRJGO-YSANICFGSA-N |

SMILES isomérico |

CC1=CC[C@@]2([C@H]([C@H]1CC=C(C)C)C(=O)C3=C(C(=C(C(=C3C2=O)C(C)C)O)O)C=O)C |

SMILES canónico |

CC1=CCC2(C(C1CC=C(C)C)C(=O)C3=C(C(=C(C(=C3C2=O)C(C)C)O)O)C=O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.